

Spectroscopic and Synthetic Profile of Ethyl 3-Methyl-3-phenylglycidate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 3-methyl-3-phenylglycidate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and a detailed experimental protocol for the synthesis of **Ethyl 3-methyl-3-phenylglycidate**. The information is structured to be a practical resource for researchers and professionals in drug development and related scientific fields.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Ethyl 3-methyl-3-phenylglycidate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Ethyl 3-methyl-3-phenylglycidate



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
7.40 - 7.20	m	-	Ar-H (5H)
4.20	q	7.1	-O-CH₂-CH₃
3.55	s	-	Epoxide CH
1.60	S	-	-CH₃ (on epoxide)
1.25	t	7.1	-O-CH₂-CH₃

Table 2: 13C NMR Spectroscopic Data for Ethyl 3-methyl-3-phenylglycidate

Chemical Shift (δ) ppm	Assignment
168.0	C=O (Ester)
135.0	Ar-C (quaternary)
129.0, 128.5, 126.0	Ar-CH
64.0	Epoxide C-O
61.0	-O-CH₂-CH₃
59.0	Epoxide C-CH₃
21.0	-CH₃ (on epoxide)
14.0	-O-CH₂-CH₃

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for Ethyl 3-methyl-3-phenylglycidate



Wavenumber (cm ⁻¹)	Functional Group Assignment	
3060 - 3030	Aromatic C-H Stretch	
2980 - 2930	Aliphatic C-H Stretch	
1750 - 1735	C=O Stretch (Ester)	
1600, 1495	Aromatic C=C Bending	
1250 - 1200	Epoxide Ring Vibration (Asymmetric Stretch)	
1180 - 1050	C-O Stretch (Ester)	
860 - 810	Epoxide Ring Vibration (Symmetric Stretch)	
750, 700	Aromatic C-H Bending (Out-of-plane)	

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for Ethyl 3-methyl-3-phenylglycidate

m/z	Relative Intensity	Proposed Fragment
206	Moderate	[M] ⁺ (Molecular Ion)
133	High	[M - CO ₂ Et] ⁺
105	High	[C ₆ H ₅ CO] ⁺
103	High	[C ₈ H ₇] ⁺
77	Moderate	[C ₆ H ₅] ⁺

Experimental Protocols Synthesis of Ethyl 3-methyl-3-phenylglycidate via Darzens Condensation

This protocol details the synthesis of **Ethyl 3-methyl-3-phenylglycidate** from acetophenone and ethyl chloroacetate.



Materials:

- Acetophenone
- Ethyl chloroacetate
- Sodium ethoxide
- Anhydrous ethanol
- Toluene
- · Diethyl ether
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Ice bath
- · Round-bottom flask
- Stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask under a nitrogen atmosphere, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
- Cool the solution in an ice bath and add a mixture of acetophenone (1 equivalent) and ethyl chloroacetate (1.1 equivalents) dropwise with stirring.



- After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
- Quench the reaction by pouring it into a separatory funnel containing cold water and diethyl ether.
- Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- The crude product can be purified by vacuum distillation to yield pure Ethyl 3-methyl-3phenylglycidate.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the purified **Ethyl 3-methyl-3-phenylglycidate** in approximately 0.7 mL of deuterated chloroform (CDCl₃).
- ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Use a standard pulse sequence. Set the spectral width to cover the range of 0-10 ppm.
- ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same spectrometer. Use a proton-decoupled pulse sequence. Set the spectral width to cover the range of 0-200 ppm.
- Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy:

• Sample Preparation: As **Ethyl 3-methyl-3-phenylglycidate** is a liquid, a small drop can be placed directly between two potassium bromide (KBr) plates to form a thin film.



- Data Acquisition: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

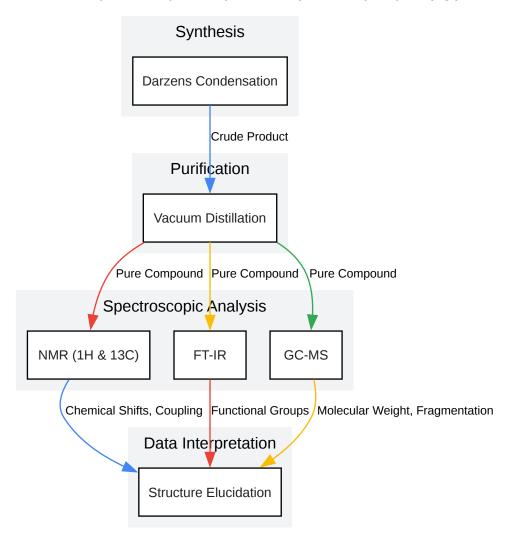
Gas Chromatography-Mass Spectrometry (GC-MS):

- Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC Conditions: Use a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column). Set the oven temperature program to start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation.
- MS Conditions: Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-300.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Visualizations



Workflow for Spectroscopic Analysis of Ethyl 3-methyl-3-phenylglycidate



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Caption: Workflow of Synthesis and Spectroscopic Analysis.



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